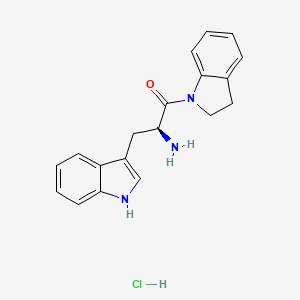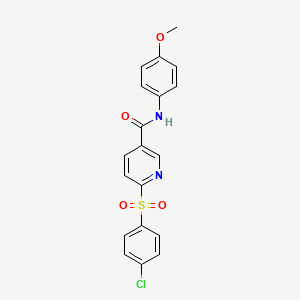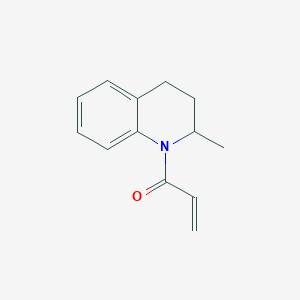![molecular formula C18H24N8OS B2556948 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide CAS No. 898443-54-4](/img/structure/B2556948.png)
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C18H24N8OS and its molecular weight is 400.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Dimensions and Aromatic Delocalization
Research into compounds structurally similar to 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide has shown that molecular dimensions can indicate aromatic delocalization within pyrazole rings. This is observed in the molecular structure of 2-ethylsulfanyl-7-(4-methylphenyl)-4-phenylpyrazolo[1,5-a][1,3,5]triazine, where the conformations adopted by ethylsulfanyl substituents vary across compounds, influencing their molecular properties and potentially their applications in scientific research (Insuasty et al., 2008).
Synthesis and Biological Activity
The synthesis of novel compounds incorporating the [1,2,4]triazolo[4,3-a][1,3,5]triazine moiety, similar to the structure , has been explored, with studies revealing methods for creating [1,2,3]triazole and pyrazolo[5,1-c][1,2,4]triazine derivatives. These compounds have shown promising anticancer and antimicrobial activities, highlighting their potential applications in medical and biological research (Riyadh et al., 2013).
Antiviral Applications
Derivatives of 4,6-bis-ethylamino[1,3,5]triazine, closely related to the compound , have been synthesized and evaluated for their antiviral activities, particularly against influenza A (H1N1) viruses. Research in this area is crucial for the development of new antiviral drugs, especially in light of emerging viral threats. One study demonstrated that certain derivatives exhibit significant antiviral activity, suggesting the potential for these compounds in treating viral infections (Demchenko et al., 2020).
Antimicrobial Activity
The exploration of novel pyrimidine-triazole derivatives, derived from processes similar to those used in synthesizing the compound of interest, has shown that these compounds possess antimicrobial properties. This research is essential for developing new antimicrobial agents capable of combating resistant bacterial and fungal strains, thus contributing to the field of infectious diseases (Majithiya & Bheshdadia, 2022).
properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8OS/c1-5-19-15-22-16(20-6-2)26-17(23-15)24-25-18(26)28-10-14(27)21-13-8-7-11(3)12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,21,27)(H2,19,20,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMJTPZGCRILJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

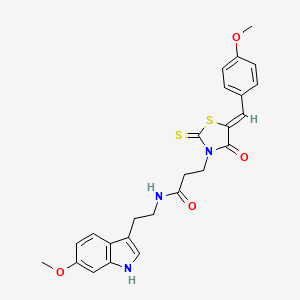
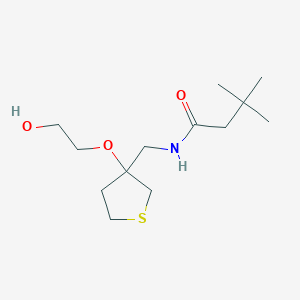
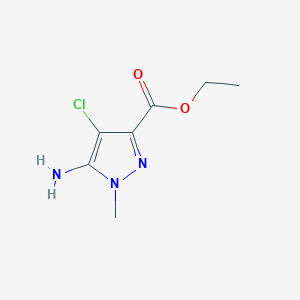
![2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2556871.png)

![3-Methyl-6-[5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2556873.png)
![3-(4-methylbenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2556876.png)
![1-Methyl-6,7-dihydro-4H-thiopyrano[4,3-b]pyrrole-2-carboxylic acid](/img/structure/B2556878.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde](/img/structure/B2556879.png)


